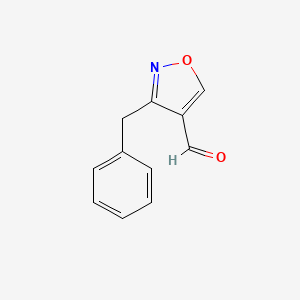

![molecular formula C7H6BrN3O2S B1448043 6-Brom-2-methansulfonyl-3H-imidazo[4,5-b]pyridin CAS No. 1376007-07-6](/img/structure/B1448043.png)

6-Brom-2-methansulfonyl-3H-imidazo[4,5-b]pyridin

Übersicht

Beschreibung

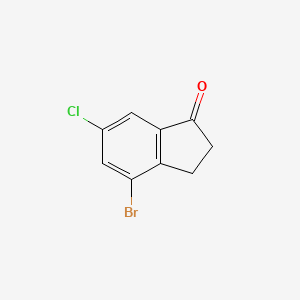

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the CAS Number: 1376007-07-6 . It has a molecular weight of 276.11 and its IUPAC name is 6-bromo-3H-imidazo[4,5-b]pyridin-2-yl methyl sulfone .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves alkylation reactions under phase transfer catalysis conditions . The compounds obtained were characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis

The molecular structure of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine was established on the basis of NMR spectroscopic data . The InChI code is 1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) .Wissenschaftliche Forschungsanwendungen

Zentralnervensystem (ZNS)-Wirkstoffe

Imidazo[4,5-b]pyridine wurden als positive allosterische Modulatoren des GABAA-Rezeptors identifiziert . Dies deutet darauf hin, dass Derivate wie 6-Brom-2-methansulfonyl-3H-imidazo[4,5-b]pyridin auf ihr Potenzial als therapeutische Mittel zur Behandlung von ZNS-Erkrankungen wie Angstzuständen, Schlaflosigkeit und Epilepsie untersucht werden könnten.

Krebstherapie

Die antiproliferative Aktivität von Imidazo[4,5-b]pyridin-Derivaten wurde in verschiedenen menschlichen Krebszelllinien nachgewiesen . Diese Verbindungen können einen Zellzyklusarrest induzieren, was darauf hindeutet, dass sie zur Entwicklung neuer Krebsmedikamente eingesetzt werden könnten. Die Forschung an dem betreffenden spezifischen Derivat könnte vielversprechende neue Behandlungen hervorbringen.

Entzündungshemmende Mittel

Imidazo[4,5-b]pyridine wurden auf ihre entzündungshemmenden Eigenschaften getestet . Da Entzündungen ein gemeinsamer Weg in vielen Krankheiten sind, könnte die Verbindung bei der Entwicklung neuer nicht-steroidaler Antirheumatika (NSAIDs) von Bedeutung sein.

Anti-mikrobielle Mittel

Der strukturelle Rahmen von Imidazo[4,5-b]pyridinen ermöglicht die Synthese von Derivaten mit antimikrobiellen Eigenschaften . Dies eröffnet Möglichkeiten für die Verwendung von this compound bei der Entwicklung neuer antimikrobieller Mittel zur Bekämpfung resistenter Bakterien- und Virusstämme.

Enzyminhibition

Es wurde festgestellt, dass Imidazo[4,5-b]pyridine als Aromatase-Inhibitoren wirken , die bei der Behandlung von hormonsensitivem Brustkrebs von entscheidender Bedeutung sind. Die Untersuchung der enzyminhibitorischen Aktivität dieser Verbindung könnte zur Entwicklung gezielter Therapien führen.

Stoffwechselstörungen

Aufgrund ihrer Fähigkeit, Enzyme zu beeinflussen, die am Kohlenhydratstoffwechsel beteiligt sind, könnten Imidazo[4,5-b]pyridin-Derivate bei der Entwicklung von Medikamenten für Stoffwechselstörungen wie Diabetes von Bedeutung sein .

Tuberkulostatische Mittel

Einige Imidazo[4,5-b]pyridin-Derivate haben sich als tuberkulostatische Mittel gezeigt . Dies deutet darauf hin, dass this compound auf seine Wirksamkeit gegen Tuberkulose untersucht werden könnte.

Protonenpumpenhemmer

Die Klasse der Imidazo[4,5-b]pyridine umfasst Verbindungen, die als Protonenpumpenhemmer entwickelt wurden . Diese werden zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren eingesetzt. Die fragliche Verbindung könnte für ähnliche Anwendungen erforscht werden.

Wirkmechanismus

Target of Action

The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .

Mode of Action

It is believed to interact with its targets, potentially leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

It is believed that the compound may have antimicrobial properties .

Action Environment

The action, efficacy, and stability of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.

Cellular Effects

The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .

Dosage Effects in Animal Models

The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Eigenschaften

IUPAC Name |

6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)

![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)

![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)